4-(Cyclohexylamino)oxolan-3-ol
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Overview
Description
4-(Cyclohexylamino)oxolan-3-ol is an organic compound with the molecular formula C10H19NO2 It features a cyclohexylamino group attached to an oxolane ring, making it a unique structure in the realm of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylamino)oxolan-3-ol typically involves the reaction of cyclohexylamine with an oxolane derivative. One common method includes the reduction and dehydration/cyclization of commercially available 2-deoxy-D-ribose in an acidic aqueous solution . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclohexylamino)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxolane derivatives.
Reduction: Reduction reactions can modify the oxolane ring or the cyclohexylamino group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane ketones, while substitution reactions can produce a variety of amino-substituted oxolane derivatives.
Scientific Research Applications
4-(Cyclohexylamino)oxolan-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylamino)oxolan-3-ol involves its interaction with specific molecular targets. The cyclohexylamino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Oxolane derivatives: Compounds like 2-(hydroxymethyl)oxolan-3-ol share a similar oxolane ring structure.
Cyclohexylamino compounds: Other compounds with cyclohexylamino groups, such as cyclohexylamine derivatives.
Uniqueness: 4-(Cyclohexylamino)oxolan-3-ol is unique due to the combination of the cyclohexylamino group and the oxolane ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications .
Properties
IUPAC Name |
4-(cyclohexylamino)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10-7-13-6-9(10)11-8-4-2-1-3-5-8/h8-12H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTGMNFBWMYHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2COCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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